3-(Propylsulfanyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Propylmercapto)propionitrile: is an organosulfur compound with the molecular formula C6H11NS . This compound contains both thiol and nitrile functional groups, making it a bifunctional compound. It is a colorless liquid and has found some use as a masked form of thiolate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-chloropropionitrile: The compound is typically prepared from 3-chloropropionitrile via initial reaction with thiourea.
Disulfide Isolation: A variation on this preparation involves isolation of the disulfide (SCH2CH2CN)2.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 3-(1-propylmercapto)propionitrile can undergo oxidation to form disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiol group can participate in substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with the thiol group.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of the nitrile group.
Thioethers: Formed from substitution reactions involving the thiol group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(1-Propylmercapto)propionitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving thiol-containing biomolecules.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceuticals that contain thiol and nitrile groups.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1-propylmercapto)propionitrile involves its functional groups:
Thiol Group: The thiol group can form disulfide bonds, which are important in protein structure and function.
Nitrile Group: The nitrile group can undergo hydrolysis to form carboxylic acids, which are involved in various biochemical pathways.
Comparison with Similar Compounds
3-Mercaptopropionitrile: Contains similar thiol and nitrile functional groups.
Propionitrile: A simpler compound with a nitrile group but lacking the thiol group.
Uniqueness:
Bifunctional Nature: The presence of both thiol and nitrile groups in 3-(1-propylmercapto)propionitrile makes it unique compared to simpler compounds like propionitrile.
Properties
IUPAC Name |
3-propylsulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-5-8-6-3-4-7/h2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRNIWYGSYMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504373 |
Source
|
Record name | 3-(Propylsulfanyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-64-0 |
Source
|
Record name | 3-(Propylsulfanyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.